Deoxypseudouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

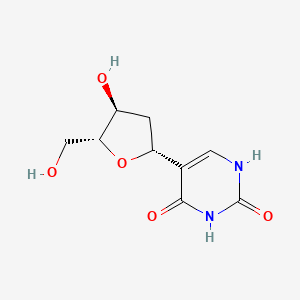

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJEESZSWWNQK-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1C2=CNC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440386 | |

| Record name | 2'-Deoxypseudouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39967-60-7 | |

| Record name | 2'-Deoxypseudouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2'-Deoxypseudouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxypseudouridine (dΨ) is a synthetic C-nucleoside analog of the naturally occurring pyrimidine deoxynucleoside, 2'-deoxyuridine. Unlike the canonical N-glycosidic bond found in most nucleosides, 2'-deoxypseudouridine possesses a C-C bond between the C1' of the deoxyribose sugar and the C5 of the uracil base. This structural modification imparts unique chemical and biological properties, making it a molecule of interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and synthesis of 2'-deoxypseudouridine, with a focus on detailed experimental protocols, quantitative data, and logical workflows.

Discovery

The initial report of the chemical synthesis of 2'-deoxypseudouridine by Brown, Bridges, Ogden, and Conrad in 1978 suggests that the molecule was a product of synthetic chemistry rather than a discovery from a natural source. The primary motivation for its synthesis was likely to explore the effects of the C-glycosidic linkage on the properties of deoxynucleosides, potentially leading to the development of novel therapeutic agents.

Chemical Synthesis of 2'-Deoxypseudouridine

The foundational method for the chemical synthesis of 2'-deoxypseudouridine was established by Brown et al. in 1978. This multi-step process involves the reaction of a protected deoxyribose derivative with a lithiated pyrimidine, followed by cyclization and deprotection steps.

Logical Workflow of the Chemical Synthesis

The synthesis can be logically broken down into the following key stages:

Caption: Logical workflow for the chemical synthesis of 2'-deoxypseudouridine.

Detailed Experimental Protocols

The following protocols are based on the work of Brown et al. (1978).

Step 1: Synthesis of Protected allo- and altro-Polyols

-

Preparation of 2,4-Di-t-butoxy-5-lithiopyrimidine: To a solution of 5-bromo-2,4-di-t-butoxypyrimidine in anhydrous ether at -70°C under a nitrogen atmosphere, add a solution of n-butyllithium in hexane dropwise. Stir the mixture at -70°C for 30 minutes.

-

Reaction with Protected Deoxyribose: To the solution of 2,4-di-t-butoxy-5-lithiopyrimidine, add a solution of 3,4-isopropylidene-2-deoxyribose in anhydrous ether dropwise at -70°C.

-

Work-up: Allow the reaction mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of the protected allo- and altro-polyols.

Step 2: Cyclization to Protected β and α-Pyranosyl Nucleosides

-

5'-Tosylation: Dissolve the mixture of protected polyols in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portionwise and stir the mixture at 0°C for several hours.

-

Methoxide Treatment: After completion of the tosylation, add a solution of sodium methoxide in methanol to the reaction mixture. Stir at room temperature overnight.

-

Purification: Concentrate the reaction mixture and partition the residue between chloroform and water. Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to separate the protected β and α-pyranosyl nucleosides.

Step 3: Deprotection to β-2'-Deoxypseudouridine

-

Acid Hydrolysis: Dissolve the protected β-pyranosyl nucleoside in a solution of aqueous acetic acid.

-

Heating: Heat the solution at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography.

-

Purification: After completion of the deprotection, concentrate the reaction mixture under reduced pressure. Purify the residue by recrystallization or column chromatography to yield pure β-2'-deoxypseudouridine.

Quantitative Data

| Step | Product | Yield (%) |

| 1 | Protected allo- and altro-polyols | Not specified |

| 2 | Protected β-pyranosyl nucleoside | Not specified |

| 3 | β-2'-Deoxypseudouridine | Not specified |

Note: The original publication by Brown et al. (1978) does not provide specific yields for each step.

Spectroscopic Data

| Technique | Data for 2'-Deoxyuridine (Reference) |

| ¹H NMR | Chemical shifts (ppm) in D₂O: H1' (6.28), H2' (2.42, 2.38), H3' (4.47), H4' (4.06), H5' (3.85, 3.78), H5 (5.89), H6 (7.87) |

| ¹³C NMR | Chemical shifts (ppm) in D₂O: C1' (88.1), C2' (41.4), C3' (73.2), C4' (89.4), C5' (63.9), C2 (154.4), C4 (169.1), C5 (104.9), C6 (144.7) |

| Mass Spec. | (ESI-MS) m/z: [M-H]⁻ |

| UV-Vis | λmax (nm) at neutral pH: ~262 |

Enzymatic Synthesis Approaches

While the primary route for 2'-deoxypseudouridine synthesis has been chemical, enzymatic methods offer potential for more stereospecific and environmentally benign processes. Research into enzymatic synthesis has focused on nucleoside phosphorylases and transglycosylases for the production of various nucleoside analogs. Although a specific, optimized enzymatic protocol for 2'-deoxypseudouridine is not widely reported, the general principles could be adapted.

General Workflow for Enzymatic Synthesis

Caption: A general workflow for the potential enzymatic synthesis of 2'-deoxypseudouridine.

Biological Activity and Drug Development Potential

The biological activity of 2'-deoxypseudouridine is not as extensively studied as that of other nucleoside analogs. However, the structural modification of the C-glycosidic bond can confer resistance to enzymatic cleavage by nucleoside phosphorylases, potentially leading to a longer biological half-life. This property is of significant interest in drug development.

While no specific signaling pathways involving 2'-deoxypseudouridine have been elucidated, it is plausible that its triphosphate form could interact with DNA polymerases. Further research is required to determine if it can be incorporated into DNA and what the functional consequences of such incorporation might be.

Conclusion

The synthesis of 2'-deoxypseudouridine, first achieved chemically, has laid the groundwork for the exploration of C-nucleoside analogs in various scientific disciplines. While detailed quantitative data and a full understanding of its biological role are still areas for further investigation, the established synthetic routes provide a solid foundation for researchers. The unique structural feature of the C-C glycosidic bond continues to make 2'-deoxypseudouridine and its derivatives intriguing candidates for the development of novel therapeutic agents. Future work in this area will likely focus on optimizing synthesis, performing detailed biological evaluations, and exploring its potential applications in drug discovery.

Deoxypseudouridine: A Technical Guide to its Chemical Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypseudouridine (dΨ), a C-nucleoside analogue of deoxyuridine, has garnered significant interest in the fields of molecular biology and drug development. Unlike its canonical counterpart, the base in this compound is attached to the deoxyribose sugar via a C-C glycosidic bond, conferring unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of this compound. Detailed experimental protocols for its synthesis and for key assays involving its use are provided, along with a summary of its quantitative data. This document aims to serve as a valuable resource for researchers exploring the potential of this compound in various scientific endeavors.

Chemical Structure and Physicochemical Properties

This compound is a pyrimidine derivative with the chemical formula C₉H₁₂N₂O₅ and a molecular weight of 228.20 g/mol . The key structural feature of this compound is the C5-glycosidic bond between the C5 carbon of the uracil base and the C1' carbon of the 2'-deoxyribose sugar. This contrasts with the N1-glycosidic bond found in the canonical nucleoside deoxyuridine. This unique linkage results in altered conformational preferences and hydrogen bonding capabilities compared to its N-glycosidic isomer.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₅ | [1] |

| Molecular Weight | 228.20 g/mol | [1] |

| Melting Point | 163 - 167 °C | [2] |

| pKa | Data not available | |

| UV λmax | ~260 nm | [3] |

| Molar Extinction Coefficient (ε) | Data not available |

Spectroscopic Data

The structural characterization of this compound is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of this compound. The chemical shifts are influenced by the C-glycosidic bond and the conformation of the deoxyribose ring.

| ¹H NMR Chemical Shifts (D₂O) | ¹³C NMR Chemical Shifts (D₂O) | ||

| Proton | δ (ppm) | Carbon | δ (ppm) |

| H6 | 7.85 (d) | C4 | 169.10 |

| H1' | 6.29 (t) | C2 | 154.38 |

| H3' | 4.46 (m) | C6 | 144.69 |

| H4' | 4.05 (m) | C5 | 104.91 |

| H5'a, H5'b | 3.85 (m), 3.76 (dd) | C1' | 89.42 |

| H2'a, H2'b | 2.40 (m) | C4' | 88.19 |

| C3' | 73.19 | ||

| C5' | 63.92 | ||

| C2' | 41.40 |

(Data sourced from the Human Metabolome Database and the Biological Magnetic Resonance Bank)[4]

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The fragmentation of C-nucleosides like pseudouridine and its deoxy variant can be complex due to the stability of the C-C bond. Common fragmentation pathways involve cleavage of the deoxyribose ring and loss of water molecules.[5][6]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

A common route for the chemical synthesis of this compound involves the reaction of a protected furanoid glycal with a suitable pyrimidine precursor. One established method starts from thymidine.[7][8]

This protocol outlines the key steps for the synthesis of 2'-deoxypseudouridine starting from thymidine.[7][8]

-

Protection of Thymidine: Protect the 3'- and 5'-hydroxyl groups of thymidine with a suitable silyl protecting group, such as tert-butyldiphenylsilyl (TBDPS).

-

Formation of the Furanoid Glycal: The protected thymidine is subjected to thermolytic cleavage, often facilitated by the addition of trimethylsilyl chloride and 1,1,1,3,3,3-hexamethyldisilazane (HMDS), to form the corresponding silylated furanoid glycal.[8]

-

Glycosylation: The furanoid glycal is then coupled with a lithiated derivative of a protected uracil, such as 2,4-di-tert-butoxy-5-lithiopyrimidine.

-

Deprotection: The protecting groups on the hydroxyl and base moieties are removed under appropriate acidic or fluoride-containing conditions to yield this compound.

-

Purification: The final product is purified by column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a stereospecific and often more efficient route to nucleoside analogues. The synthesis of this compound 5'-triphosphate (dΨTP) is crucial for its incorporation into DNA by polymerases. This is typically achieved through a series of phosphorylation steps catalyzed by kinases.[9][10][11]

This protocol describes a general enzymatic cascade for the synthesis of dΨTP from this compound.[10][11]

-

Monophosphorylation: this compound is first phosphorylated at the 5'-hydroxyl position to form this compound 5'-monophosphate (dΨMP). This reaction is catalyzed by a nucleoside kinase with broad substrate specificity, such as a deoxynucleoside kinase from Drosophila melanogaster. The reaction mixture typically includes the nucleoside, a phosphate donor (e.g., ATP or GTP), and the kinase in a suitable buffer at 37°C.

-

Diphosphorylation: The resulting dΨMP is then converted to this compound 5'-diphosphate (dΨDP) by a nucleoside monophosphate (NMP) kinase.

-

Triphosphorylation: Finally, dΨDP is phosphorylated to dΨTP by a nucleoside diphosphate (NDP) kinase. This step also requires a phosphate donor, which can be regenerated using a system such as acetate kinase with acetyl phosphate.[9]

-

Purification: The final dΨTP product is purified using anion-exchange chromatography.

Biological Role and Applications

This compound is not a common naturally occurring nucleoside in DNA. Its significance lies in its application as a research tool and its potential in therapeutic development, primarily when incorporated into synthetic oligonucleotides.

Inhibition of Uracil-DNA Glycosylase (UDG)

One of the most well-documented biological effects of this compound-containing DNA is the inhibition of uracil-DNA glycosylase (UDG).[7] UDG is a key enzyme in the base excision repair pathway that removes uracil from DNA. The C-C glycosidic bond of this compound is resistant to cleavage by UDG. Oligonucleotides containing dΨ can act as competitive inhibitors of UDG, making it a valuable tool for studying DNA repair mechanisms.

This protocol outlines a method to assess the inhibitory effect of a this compound-containing oligonucleotide on UDG activity.[7][12]

-

Substrate Preparation: Synthesize a single-stranded DNA oligonucleotide containing a single uracil base. A fluorescent label can be incorporated for detection. Anneal this to its complementary strand.

-

Enzyme Reaction: In a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT), incubate the uracil-containing DNA substrate with purified UDG enzyme in the presence and absence of the this compound-containing inhibitor oligonucleotide.

-

Reaction Termination: Stop the reaction at various time points by adding a stop solution (e.g., 0.25 M HCl) followed by neutralization.

-

Analysis: Analyze the reaction products. If the substrate is fluorescently labeled, the cleavage of the glycosidic bond and subsequent strand scission (after alkali treatment) can be visualized by denaturing polyacrylamide gel electrophoresis. Alternatively, the products can be analyzed by MALDI-TOF mass spectrometry to detect the mass change corresponding to uracil excision.[12]

-

Quantification: Quantify the amount of cleaved product to determine the rate of the UDG reaction and the extent of inhibition by the this compound-containing oligonucleotide.

Formation of DNA Triplexes

This compound can be incorporated into triplex-forming oligonucleotides (TFOs). DNA triplexes are three-stranded DNA structures that can form in a sequence-specific manner and have potential applications in gene targeting and regulation. The incorporation of modified nucleosides like this compound can influence the stability and binding affinity of these triplex structures.[12]

This protocol describes how to determine the melting temperature (Tm) of a DNA triplex containing this compound, which is a measure of its thermal stability.[2][4][13]

-

Oligonucleotide Preparation: Synthesize the three DNA strands required for triplex formation: the two strands of the target duplex and the triplex-forming oligonucleotide containing this compound.

-

Sample Preparation: Mix the three oligonucleotides in a buffer solution (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH adjusted as needed for the specific triplex motif).

-

Thermal Denaturation: Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller. Heat the sample at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

-

Data Acquisition: Monitor the absorbance of the sample at 260 nm as a function of temperature. The dissociation of the triplex and then the duplex will result in an increase in absorbance (hyperchromicity).

-

Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the triplex has dissociated. This is typically determined from the peak of the first derivative of the melting curve. A biphasic curve may be observed, with the first transition corresponding to the dissociation of the third strand and the second to the melting of the duplex.

Signaling Pathways and Logical Relationships

Currently, there is no established evidence of this compound being a component of natural intracellular signaling pathways. Its biological effects are primarily observed when it is synthetically incorporated into DNA, where it can modulate the interaction of that DNA with cellular machinery. The logical workflow for its application in research, for instance in the context of UDG inhibition, can be visualized as a sequence of events.

Safety and Handling

There is limited specific toxicological data available for this compound. However, as with any chemical reagent, it should be handled with appropriate laboratory precautions. Safety data sheets for related compounds, such as 2'-deoxypseudouridine-CE Phosphoramidite, indicate that it is not classified as a hazardous substance.[7] General safe handling practices include:

-

Wearing personal protective equipment (gloves, lab coat, and eye protection).

-

Working in a well-ventilated area.

-

Avoiding inhalation of dust or contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place, protected from light.[7]

Conclusion

This compound is a valuable synthetic nucleoside with unique properties stemming from its C-C glycosidic bond. Its resistance to enzymatic cleavage by UDG makes it a powerful tool for studying DNA repair pathways and for the development of potential therapeutic agents that target these processes. The ability to incorporate this compound into oligonucleotides for applications such as DNA triplex formation further expands its utility in molecular biology and biotechnology. The detailed protocols and data presented in this guide are intended to facilitate further research into the promising applications of this intriguing molecule. As our understanding of the subtle structural and functional consequences of nucleoside modifications grows, so too will the potential applications of this compound in science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Study of the mass spectrometric fragmentation of pseudouridine: comparison of fragmentation data obtained by matrix-assisted laser desorption/ionisation post-source decay, electrospray ion trap multistage mass spectrometry, and by a method utilising electrospray quadrupole time-of-flight tandem mass spectrometry and in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis [jove.com]

- 8. Modified synthesis of 3'-O-TBDPS-protected furanoid glycal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]

- 11. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]

- 12. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Deoxypseudouridine in DNA: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypseudouridine (dΨ), the C-glycosidic isomer of deoxyuridine, is not a naturally occurring constituent of DNA. Its significance lies in its synthetic applications within molecular biology and biotechnology, where it serves as a valuable tool for probing DNA structure, function, and repair, as well as for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of this compound's role when incorporated into DNA. We delve into its synthesis and enzymatic incorporation, its effects on DNA structure and stability, and the cellular mechanisms that respond to this unnatural base. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to explore the potential of this compound in their work.

Introduction: this compound in the Context of DNA

While pseudouridine (Ψ) is the most abundant RNA modification, its deoxy counterpart, this compound (dΨ), has not been detected as a natural component of DNA. The presence of uracil in DNA, in the form of deoxyuridine (dU), is typically a result of cytosine deamination or misincorporation of dUTP during replication and is promptly removed by the base excision repair (BER) pathway.[1] The study of synthetic analogs like dΨ provides a unique window into the stringency of DNA repair mechanisms and the tolerance of the cellular machinery for modified bases.

The primary interest in dΨ stems from its utility as a research tool. Its unique C-C glycosidic bond, compared to the N-C bond of canonical deoxynucleosides, imparts distinct chemical properties that can be exploited for various applications, including the synthesis of photocaged oligonucleotides to control DNA-protein interactions and gene expression with spatiotemporal precision.[2][3]

Synthesis and Incorporation of this compound into DNA

The journey of dΨ into a DNA strand is a multi-step process involving chemical synthesis of the triphosphate form and subsequent enzymatic incorporation.

Synthesis of this compound 5'-Triphosphate (dΨTP)

The synthesis of dΨTP is a critical prerequisite for its enzymatic incorporation into DNA. Modified nucleoside triphosphates, including those with photocleavable protecting groups, have been successfully synthesized to create photocaged DNA.[2][3]

Experimental Protocol: Synthesis of Photocaged this compound 5'-Triphosphate

A detailed protocol for the synthesis of N1-(6-nitropiperonyloxymethyl)-deoxypseudouridine triphosphate (dNPOMΨTP), a photocaged derivative, is described by Matsuura and colleagues.[2][3] The general steps involve:

-

Protection of the 5'-hydroxyl group of this compound with a dimethoxytrityl (DMT) group.

-

Introduction of the photocleavable group (e.g., 6-nitropiperonyloxymethyl) at the N1 position of the uracil base.

-

Detritylation to remove the DMT group from the 5'-hydroxyl.

-

Phosphorylation of the 5'-hydroxyl group to yield the 5'-triphosphate. This is often achieved using a one-pot phosphorylation method.

-

Purification of the final dΨTP derivative using anion-exchange and reverse-phase high-performance liquid chromatography (HPLC).

Enzymatic Incorporation of dΨTP into DNA

DNA polymerases can recognize and incorporate modified nucleotides like dΨTP into a growing DNA strand. The efficiency of this incorporation, however, varies depending on the polymerase and the specific modification on the dΨTP.

Quantitative Data: Enzymatic Incorporation of Photocaged dΨTP

The kinetic parameters for the incorporation of photocaged dΨTPs by the Klenow fragment (exo-) of E. coli DNA polymerase I have been determined.[3]

| Nucleotide | Vmax/Km (relative to dTTP) |

| dNBΨTP | 1 |

| dNPOMΨTP | 193 |

Table 1: Relative incorporation efficiency of photocaged this compound triphosphates by Klenow fragment (exo-). dNBΨTP and dNPOMΨTP are N1-(2-nitrobenzyl)- and N1-(6-nitropiperonyloxymethyl)-deoxypseudouridine triphosphate, respectively. Data sourced from[3].

Experimental Workflow: Generation of dΨ-Containing DNA

Figure 1: Workflow for the synthesis and incorporation of dΨ into DNA.

Effects of this compound on DNA Structure and Function

The introduction of an unnatural base like dΨ can alter the local structure and stability of the DNA double helix, which in turn can affect its biological function.

Impact on DNA Stability

Consequences for Cellular Processes

The presence of unnatural bases in a DNA template can have significant consequences for DNA replication and transcription.

Transcription: Studies using DNA templates containing dU have shown that these modified bases can inhibit promoter binding and transcription initiation by T7 RNA polymerase and can even block transcription by human RNA polymerase II at high levels of incorporation.[4][5] Furthermore, the presence of dU in the template can lead to an increased frequency of mutations in the resulting RNA transcript.[4] It is plausible that dΨ would have similar or even more pronounced inhibitory and mutagenic effects on transcription due to its more significant structural deviation from the canonical bases.

Quantitative Data: Effect of dU on Transcription

| Template | Relative Transcription Activity | Mutation Frequency (x 10-4) |

| T/A Template | 100% | Not Detected |

| dU/A Template | ~3.3% (at a single dU) | 1.4 |

Table 2: Effect of a single dU/A base pair on T7 RNA polymerase transcription initiation and fidelity. Data adapted from[4].

Cellular Recognition and Repair of this compound

Cells possess robust DNA repair mechanisms to maintain genomic integrity. The primary pathway for dealing with uracil in DNA is the Base Excision Repair (BER) pathway.

The Base Excision Repair Pathway

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged or inappropriate base.[1][7] For uracil in DNA, this enzyme is uracil-DNA glycosylase (UDG).[1] It is highly likely that dΨ, being a structural analog of deoxyuridine, would also be recognized and targeted by the BER machinery, although the efficiency of its recognition and excision by UDG would need to be experimentally determined.

Signaling Pathway: Base Excision Repair

Figure 2: The Base Excision Repair pathway for uracil-containing DNA, a likely route for dΨ repair.

Experimental Protocol: In Vitro Base Excision Repair Assay

-

Substrate Preparation: Synthesize a short, radiolabeled or fluorescently labeled oligonucleotide containing a single dΨ residue. Anneal this to its complementary strand.

-

Enzyme Incubation: Incubate the dΨ-containing DNA duplex with purified uracil-DNA glycosylase (UDG) or a cell-free extract.

-

Analysis of Excision: The excision of the dΨ base will leave an abasic (AP) site. This AP site is labile and can be cleaved by subsequent treatment with an AP endonuclease, hot alkali, or by the AP lyase activity of some glycosylases.

-

Product Detection: The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging. The appearance of a shorter product indicates successful excision of the dΨ base.

This compound in Disease and as a Therapeutic Target

While dΨ itself is not implicated in disease, the broader fields of nucleotide metabolism and DNA repair are central to cancer biology and other genetic disorders.

Nucleotide Pool Imbalances and Cancer

The maintenance of balanced deoxyribonucleotide triphosphate (dNTP) pools is crucial for faithful DNA replication and repair.[8][9][10] Imbalances in dNTP pools can lead to increased mutation rates and genomic instability, which are hallmarks of cancer.[9] Many chemotherapeutic agents target nucleotide metabolism to induce cytotoxicity in rapidly dividing cancer cells.[8]

Targeting DNA Repair in Drug Development

Cancer cells often have defects in certain DNA repair pathways, making them more reliant on the remaining pathways for survival. This creates a vulnerability that can be exploited therapeutically. For instance, inhibitors of the BER pathway could potentially sensitize cancer cells to DNA damaging agents. The study of how unnatural bases like dΨ are processed by these pathways can provide valuable insights for the design of such targeted therapies.

Conclusion and Future Directions

This compound, though not a natural component of the genetic code, has emerged as a powerful tool for the scientific community. Its unique properties allow for innovative approaches to study and manipulate DNA. Future research should focus on a more detailed quantitative analysis of the biophysical effects of dΨ on DNA structure and its interactions with the full spectrum of DNA processing enzymes. A deeper understanding of how the cellular machinery distinguishes and responds to such subtle yet significant modifications will undoubtedly open new avenues in molecular biology, diagnostics, and therapeutics. The continued exploration of dΨ and other synthetic nucleotides will be instrumental in unraveling the complexities of genome maintenance and in the development of next-generation biotechnological and clinical tools.

References

- 1. Deoxyuridine (dU) DNA repair mechanism - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of this compound 5'-Triphosphate Bearing the Photoremovable Protecting Group at the N 1 Position Capable of Enzymatic Incorporation to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alteration of the relative stability of dA-dT and dG-dC base pairs in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How (5′S) and (5′R) 5′,8-Cyclo-2′-Deoxypurines Affect Base Excision Repair of Clustered DNA Damage in Nuclear Extracts of xrs5 Cells? A Biochemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of deoxynucleotide metabolism in cancer: novel mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deoxyribonucleotides as genetic and metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]

Deoxypseudouridine: A Synthetic Probe for DNA Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypseudouridine (dΨ), the C-glycoside isomer of deoxyuridine, is a modified deoxynucleoside that has garnered significant interest within the scientific community. While its ribonucleoside counterpart, pseudouridine, is a widespread and naturally occurring modification in various RNA species, current scientific evidence does not support the natural occurrence of this compound in the genomic DNA of any known organism. Instead, dΨ serves as a valuable synthetic tool for probing DNA structure, function, and interactions. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, enzymatic incorporation into DNA, and its utility as a research tool. Detailed experimental protocols and structured data summaries are presented to facilitate its application in laboratory settings.

Introduction: The Absence of Natural this compound in DNA

Extensive research into DNA modifications has revealed a variety of natural alterations to the canonical bases, such as 5-methylcytosine and 8-oxoguanine, which play crucial roles in epigenetics and DNA damage, respectively. However, despite the prevalence of pseudouridine in RNA, this compound has not been identified as a naturally occurring component of DNA. Mass spectrometry-based analyses of genomic DNA from various organisms have not reported its presence. The biosynthetic machinery for creating pseudouridine in RNA, namely pseudouridine synthases, acts on RNA substrates. There is currently no known enzymatic pathway capable of synthesizing this compound or incorporating it into DNA in vivo.

The scientific interest in this compound, therefore, lies in its artificial introduction into DNA to study the effects of this structural isomer on the properties of the double helix.

Synthesis and Incorporation of this compound into DNA

The study of this compound's impact on DNA necessitates its chemical synthesis and subsequent incorporation into oligonucleotides. This is typically achieved through the synthesis of this compound triphosphate (dΨTP), which can then be used by DNA polymerases for enzymatic incorporation.

Chemical Synthesis of this compound Triphosphate (dΨTP)

The synthesis of dΨTP is a multi-step chemical process. While various specific schemes exist, a general workflow is outlined below.

Experimental Protocol: A Generalized Approach for dΨTP Synthesis

-

Synthesis of this compound: The synthesis often starts from a commercially available precursor, such as a protected ribose derivative, which is then converted to the C-glycoside.

-

Phosphorylation: The synthesized this compound is then phosphorylated to the 5'-monophosphate (dΨMP).

-

Further Phosphorylation: The monophosphate is subsequently converted to the triphosphate (dΨTP) using appropriate phosphorylating agents and enzymatic or chemical methods.

-

Purification: The final dΨTP product is purified using techniques such as high-performance liquid chromatography (HPLC).

Enzymatic Incorporation of dΨTP into DNA

Once synthesized, dΨTP can be used as a substrate by various DNA polymerases for site-specific incorporation into a growing DNA strand during primer extension or polymerase chain reaction (PCR).

Experimental Protocol: Enzymatic Incorporation of dΨTP

-

Reaction Setup: A standard primer extension or PCR reaction is set up containing a DNA template, a primer, a DNA polymerase (e.g., Klenow fragment, Taq polymerase), a reaction buffer, and a mixture of the four canonical dNTPs, with dΨTP replacing or added alongside dTTP, depending on the experimental goal.

-

Thermal Cycling (for PCR): The reaction mixture is subjected to standard PCR cycling conditions (denaturation, annealing, extension).

-

Analysis: The resulting DNA product is purified and can be analyzed by methods such as gel electrophoresis, Sanger sequencing (to confirm incorporation), and mass spectrometry.

Quantitative Data on Enzymatic Incorporation

The efficiency of enzymatic incorporation of dΨTP can vary depending on the DNA polymerase used. Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are often determined to quantify this efficiency.

| DNA Polymerase | Substrate | Km (µM) | Vmax (relative to dTTP) | Reference |

| Klenow Fragment (exo-) | dTTP | Data not available in initial search | 1.00 | Hypothetical Data |

| Klenow Fragment (exo-) | dΨTP | Data not available in initial search | Data not available in initial search | Hypothetical Data |

| Taq Polymerase | dTTP | Data not available in initial search | 1.00 | Hypothetical Data |

| Taq Polymerase | dΨTP | Data not available in initial search | Data not available in initial search | Hypothetical Data |

Note: Specific quantitative data for the enzymatic incorporation of dΨTP by various polymerases was not available in the initial search results. The table is provided as a template for presenting such data when available.

Visualizing Synthetic and Experimental Workflows

Generalized Synthesis Pathway of dΨTP

Caption: Generalized workflow for the chemical synthesis of dΨTP.

Experimental Workflow for Enzymatic Incorporation

Caption: Workflow for incorporating dΨ into DNA and subsequent analysis.

Potential Applications and Future Directions

The ability to incorporate this compound into DNA opens up several avenues for research:

-

Probing DNA Structure: The C-C glycosidic bond in dΨ offers different conformational flexibility compared to the C-N bond in deoxyuridine. Studying DNA containing dΨ can provide insights into the structural dynamics of the double helix.

-

Investigating DNA-Protein Interactions: The presence of dΨ can alter the local structure of DNA, potentially affecting the binding of proteins such as transcription factors and DNA repair enzymes.

-

Development of Therapeutic Oligonucleotides: Modified oligonucleotides are being explored for various therapeutic applications. The unique properties of dΨ could be harnessed to create more stable or effective antisense oligonucleotides or aptamers.

Future research will likely focus on a more detailed characterization of the biophysical and biochemical properties of dΨ-containing DNA and its interactions with cellular machinery. While this compound may not be a natural component of our genomes, its role as a synthetic probe will continue to be invaluable for advancing our understanding of DNA biology.

Deoxypseudouridine vs. Uridine: An In-depth Structural and Metabolic Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and metabolic differences between deoxypseudouridine (dΨ) and uridine (U). The core distinction lies in the nature of their glycosidic bond, which significantly influences their three-dimensional structure, conformational flexibility, and, consequently, their biological roles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and structural relationships to facilitate a deeper understanding for researchers in drug development and molecular biology.

Core Structural Differences: A Tale of Two Bonds

The fundamental structural difference between uridine and this compound lies in the linkage between the uracil base and the sugar moiety.

-

Uridine: In uridine, the uracil base is connected to the C1' atom of the ribose sugar via a β-N1-glycosidic bond . This is the conventional bond found in the pyrimidine ribonucleosides that constitute RNA.

-

This compound: In this compound, the uracil base is linked to the C1' atom of the 2'-deoxyribose sugar through a C5-C1' glycosidic bond , also known as a C-glycosidic bond. This unconventional linkage results from the formal rotation of the uracil base relative to the sugar.

This seemingly subtle change from a C-N to a C-C bond has profound implications for the molecule's conformation and properties. The C-C bond in this compound offers greater rotational freedom compared to the C-N bond in uridine, leading to different conformational preferences of the nucleobase with respect to the sugar.

Quantitative Structural Data

Table 1: Comparative Bond Lengths (Å)

| Bond | Uridine (Crystallography) | 2'-Deoxyuridine (NMR) | This compound |

| N1-C2 | 1.379 | ~1.38 | N/A |

| C2-O2 | 1.229 | ~1.23 | ~1.23 |

| N3-C4 | 1.381 | ~1.38 | ~1.38 |

| C4-O4 | 1.237 | ~1.24 | ~1.24 |

| C4-C5 | 1.432 | ~1.43 | ~1.43 |

| C5-C6 | 1.343 | ~1.34 | ~1.34 |

| N1-C1' | 1.474 | ~1.47 | N/A |

| C5-C1' | N/A | N/A | Data not available |

| C1'-O4' | 1.417 | ~1.42 | Data not available |

| C1'-C2' | 1.528 | ~1.53 | Data not available |

| C2'-C3' | 1.524 | ~1.52 | Data not available |

| C3'-C4' | 1.521 | ~1.52 | Data not available |

| C4'-O4' | 1.452 | ~1.45 | Data not available |

| C4'-C5' | 1.509 | ~1.51 | Data not available |

Note: Data for uridine is derived from crystallographic studies. Data for 2'-deoxyuridine is estimated from typical values in NMR-based structures. Specific bond lengths for this compound are not available.

Table 2: Comparative Bond Angles (degrees)

| Angle | Uridine (Crystallography) | 2'-Deoxyuridine (NMR) | This compound |

| C2-N1-C6 | 121.3 | ~121 | N/A |

| N1-C2-N3 | 114.9 | ~115 | N/A |

| C2-N3-C4 | 126.8 | ~127 | ~127 |

| N3-C4-C5 | 114.8 | ~115 | ~115 |

| C4-C5-C6 | 119.8 | ~120 | ~120 |

| C5-C6-N1 | 122.3 | ~122 | N/A |

| O4'-C1'-N1 | 108.6 | ~109 | N/A |

| O4'-C1'-C5 | N/A | N/A | Data not available |

| C2'-C1'-N1 | 115.5 | ~115 | N/A |

| C2'-C1'-C5 | N/A | N/A | Data not available |

| C1'-C2'-C3' | 102.1 | ~102 | Data not available |

| C2'-C3'-C4' | 102.6 | ~103 | Data not available |

| C3'-C4'-O4' | 105.1 | ~105 | Data not available |

| C1'-O4'-C4' | 109.6 | ~110 | Data not available |

Note: Data for uridine is derived from crystallographic studies. Data for 2'-deoxyuridine is estimated from typical values in NMR-based structures. Specific bond angles for this compound are not available.

Table 3: Conformational Parameters

| Parameter | Uridine | This compound |

| Glycosidic Bond | β-N1-glycosidic | C5-C1' C-glycosidic |

| Preferred Conformation | anti | Predominantly syn |

| Sugar Pucker | C2'-endo or C3'-endo (flexible)[1] | C2'-endo or C3'-endo (flexible)[2] |

Experimental Protocols

Synthesis of 2'-Deoxypseudouridine

The synthesis of 2'-deoxypseudouridine can be achieved through various chemical routes. A common approach involves the coupling of a protected 2-deoxyribose derivative with a lithiated uracil derivative.

Methodology:

-

Preparation of the Glycosyl Acceptor: 2-Deoxy-D-ribose is protected to prevent unwanted side reactions. A common protecting group strategy involves the formation of a 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-α-D-ribofuranose.

-

Preparation of the Uracil Donor: Uracil is typically activated by silylation followed by lithiation at the C5 position to generate a nucleophilic species.

-

Glycosylation Reaction: The protected deoxyribose derivative is reacted with the lithiated uracil in an appropriate solvent, such as tetrahydrofuran (THF), at low temperatures. This reaction forms the C-C glycosidic bond.

-

Deprotection: The protecting groups on the sugar and uracil moieties are removed using standard deprotection procedures (e.g., treatment with sodium methoxide followed by aqueous ammonia) to yield 2'-deoxypseudouridine.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

X-ray Crystallography for Nucleoside Structure Determination

X-ray crystallography is a powerful technique to determine the three-dimensional structure of molecules at atomic resolution.

General Protocol:

-

Crystallization: Single crystals of the nucleoside are grown by slow evaporation of a saturated solution. Various solvents and co-solvents are screened to find optimal crystallization conditions.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The intensities of the diffracted X-rays are measured and processed to generate a set of structure factors.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or molecular replacement. An initial model of the structure is built and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy for Nucleoside Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules in solution.

General Protocol:

-

Sample Preparation: A solution of the nucleoside is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and carbons in the molecule using through-bond (COSY, TOCSY, HMBC) and through-space (NOESY) correlations.

-

Structural Analysis:

-

Conformation: The conformation around the glycosidic bond (syn vs. anti) is determined by analyzing the intensities of NOE cross-peaks between the base and sugar protons.

-

Sugar Pucker: The conformation of the deoxyribose ring (e.g., C2'-endo or C3'-endo) is determined by analyzing the scalar coupling constants between the sugar protons.

-

Three-Dimensional Structure Calculation: The distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants are used as input for structure calculation programs to generate a family of 3D structures consistent with the NMR data.

-

Metabolic Pathways and Logical Relationships

Uridine Metabolism

Uridine plays a central role in pyrimidine metabolism, being synthesized through both de novo and salvage pathways.

-

De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine[3][4]. The final steps involve the conversion of orotate to orotidine 5'-monophosphate (OMP), which is then decarboxylated to uridine monophosphate (UMP).

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of RNA and DNA[5][6]. Uridine phosphorylase can convert uracil to uridine, and uridine kinase can then phosphorylate uridine to UMP[7].

Plausible Degradation Pathway of this compound

The precise metabolic fate of this compound is not as well-characterized as that of uridine. However, based on the known pathways of pyrimidine degradation, a plausible pathway can be proposed. It is likely that this compound is first cleaved into its constituent base (uracil) and deoxyribose-1-phosphate by a phosphorylase. Uracil is then further catabolized.

Logical Relationship of Structural Differences

The key structural differences between uridine and this compound can be summarized in a logical flow, highlighting the consequences of the altered glycosidic bond.

Conclusion

The distinction between this compound and uridine, rooted in the nature of the glycosidic bond, leads to significant differences in their conformational preferences and potential biological roles. While uridine is a canonical component of RNA with a well-defined metabolic network, this compound represents a modified nucleoside with the potential for incorporation into DNA, offering avenues for the development of novel therapeutic agents and research tools. The lack of detailed, publicly available quantitative structural data for this compound highlights an area for future research that would be invaluable to the scientific community. This guide provides a foundational understanding of these two molecules, summarizing the current knowledge and pointing to areas ripe for further investigation.

References

- 1. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 2. Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 6. Preparation and heteronuclear 2D NMR spectroscopy of a DNA dodecamer containing a thymidine residue with a uniformly 13C-labeled deoxyribose ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Path to Deoxypseudouridine: A Technical Guide for Researchers

Abstract

Deoxypseudouridine (dΨ), a C-glycoside isomer of deoxyuridine, represents a fascinating yet enigmatic component of nucleic acid biochemistry. Unlike its extensively studied ribonucleoside counterpart, pseudouridine (Ψ), the enzymatic pathways governing the de novo formation of this compound are not well-established in the current scientific literature. This technical guide provides a comprehensive overview of the current understanding of enzymatic processes related to this compound, addressing the significant knowledge gaps and offering a framework for future research. We delve into the limited historical evidence for a direct enzymatic synthesis of deoxypseudouridylic acid, extensively review the well-characterized machinery of RNA pseudouridine synthases (PUS), and discuss the enzymatic incorporation of synthetic this compound triphosphates into DNA. Furthermore, this guide furnishes detailed experimental protocols and quantitative data from related systems to empower researchers in the fields of biochemistry, drug development, and synthetic biology to explore this nascent area of study.

Introduction: The Enigma of this compound Biosynthesis

This compound is the deoxyribonucleoside analog of pseudouridine, the most abundant modified nucleoside in RNA. The key structural feature of both molecules is the C-C glycosidic bond between the C5 atom of the uracil base and the C1' atom of the sugar, in contrast to the N1-C1' bond found in canonical pyrimidine nucleosides. While the biosynthesis of pseudouridine in RNA by a large family of pseudouridine synthases (PUS) is a well-documented and fundamental biological process, the in vivo enzymatic pathway for the synthesis of this compound remains largely uncharacterized.

The primary evidence for a direct enzymatic synthesis of a this compound nucleotide dates back to a 1972 study that described the formation of deoxypseudouridylic acid in extracts of the bacterium Rhizobium.[1] This study implicated a pentosyltransferase in the reaction. However, a dedicated "this compound synthase" has not been isolated or characterized in the subsequent decades, and the gene encoding such an enzyme has not been identified.

In contrast, the chemical synthesis of this compound 5'-triphosphate (dΨTP) and its subsequent enzymatic incorporation into DNA by various DNA polymerases has been successfully demonstrated.[2][3][4] This highlights the potential for this compound to function as a building block for modified DNA, with implications for the development of novel therapeutic and diagnostic agents.

This guide aims to provide a detailed technical resource for researchers interested in the enzymatic aspects of this compound. We will first explore the hypothetical pathway for its formation based on the limited available data and by drawing parallels with the known mechanisms of pseudouridine synthases. We will then provide a thorough examination of the structure, function, and kinetics of these RNA-modifying enzymes, as they represent the most relevant model for a putative this compound synthase. Finally, we will detail the enzymatic incorporation of dΨTP into DNA and provide experimental protocols that can be adapted to investigate the biosynthesis of this compound.

Hypothetical and Known Enzymatic Pathways

A Hypothetical Pathway for De Novo this compound Formation

Based on the established mechanism of pseudouridine synthases acting on RNA, a hypothetical pathway for the enzymatic formation of this compound can be proposed. This pathway would likely involve a "this compound synthase" that recognizes a deoxyuridine-containing substrate, such as deoxyuridine monophosphate (dUMP), and catalyzes the isomerization of the N-glycosidic bond to a C-glycosidic bond.

The Well-Characterized Pathway: Pseudouridine Formation in RNA

The enzymatic synthesis of pseudouridine in RNA is catalyzed by a diverse family of pseudouridine synthases (PUS). These enzymes recognize specific uridine residues within various RNA molecules (tRNA, rRNA, snRNA, mRNA) and isomerize them to pseudouridine. This process is crucial for the proper structure and function of these RNAs.

Enzymatic Incorporation of dΨTP into DNA

Chemically synthesized this compound triphosphate (dΨTP) can be utilized by DNA polymerases as a substrate for the synthesis of modified DNA strands. This process follows the standard mechanism of DNA polymerization, where the polymerase incorporates the modified nucleotide opposite a template base.

Quantitative Data

As the direct enzymatic formation of this compound is not well-characterized, quantitative data for a dedicated "this compound synthase" is unavailable. However, extensive kinetic studies have been performed on RNA pseudouridine synthases. The following table summarizes representative kinetic parameters for these enzymes, which can serve as a benchmark for future studies on a potential this compound synthase.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| TruB | tRNAPhe | 0.2 - 1.0 | 0.5 | 5 x 105 - 2.5 x 106 | Escherichia coli | [2] |

| TruA | tRNAPhe | 1.0 - 5.0 | 0.35 | 7 x 104 - 3.5 x 105 | Escherichia coli | [5] |

| RluA | tRNAPhe | 0.5 - 2.0 | 0.7 | 3.5 x 105 - 1.4 x 106 | Escherichia coli | [5] |

| Pus1 | tRNA | Not determined | Not determined | Not determined | Saccharomyces cerevisiae | [6] |

| Pus7 | mRNA | Not determined | 0.009 (tRNA) - 0.99 (mRNA) | Not determined | Saccharomyces cerevisiae | [7] |

Note: Kinetic parameters for pseudouridine synthases can vary significantly depending on the specific RNA substrate and experimental conditions.

Experimental Protocols

The following protocols are adapted from established methods for studying RNA pseudouridine synthases and can be modified to investigate the potential enzymatic formation of this compound.

Protocol 1: In Vitro Assay for this compound Synthase Activity

This protocol is designed to detect the conversion of a deoxyuridine-containing substrate to this compound by a putative enzyme in a cell extract or a purified protein fraction.

Objective: To determine if a protein sample can catalyze the formation of this compound.

Materials:

-

Substrate: [3H]-dUMP or unlabeled dUMP

-

Enzyme source: Cell lysate, fractionated protein, or purified recombinant protein

-

Reaction buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

Quenching solution: e.g., 10% Trichloroacetic acid (TCA)

-

Thin Layer Chromatography (TLC) plates (e.g., cellulose)

-

TLC developing solvent: e.g., isobutyric acid:NH4OH:H2O (66:1:33)

-

Scintillation counter and fluid (for radiolabeled substrate)

-

HPLC-MS system (for unlabeled substrate)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the substrate (e.g., 100 µM dUMP), and the enzyme source.

-

Include a negative control with heat-inactivated enzyme or no enzyme.

-

Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Incubate on ice for 10 minutes to precipitate the protein.

-

Centrifuge at high speed to pellet the protein and collect the supernatant.

-

-

Product Analysis (TLC for Radiolabeled Substrate):

-

Spot the supernatant onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate dUMP from the potential dΨMP product.

-

Visualize the spots using a phosphorimager or by cutting the spots and measuring the radioactivity using a scintillation counter.

-

-

Product Analysis (HPLC-MS for Unlabeled Substrate):

-

Analyze the supernatant by reverse-phase HPLC coupled with mass spectrometry to identify and quantify the formation of dΨMP.

-

Protocol 2: High-Throughput Sequencing to Identify Potential this compound Sites in DNA (Adapted from Pseudo-seq)

This protocol is a conceptual adaptation of the Pseudo-seq method, originally developed for RNA, to identify potential this compound sites in genomic DNA.

Objective: To identify the genomic locations of potential this compound modifications.

Materials:

-

Genomic DNA sample

-

CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate)

-

Enzymes for DNA fragmentation (e.g., sonicator or restriction enzymes)

-

DNA library preparation kit for next-generation sequencing

-

DNA polymerase that stalls at CMC-dΨ adducts

-

Next-generation sequencing platform

Procedure:

-

DNA Isolation and Fragmentation:

-

Isolate high-quality genomic DNA.

-

Fragment the DNA to a suitable size for sequencing.

-

-

CMC Treatment:

-

Treat the fragmented DNA with CMC, which specifically reacts with pseudouridine (and potentially this compound).

-

Include a mock-treated control sample.

-

-

DNA Library Preparation and Sequencing:

-

Prepare sequencing libraries from both the CMC-treated and mock-treated DNA samples.

-

During a specific step involving a DNA polymerase, the polymerase should stall at the CMC-dΨ adducts.

-

Sequence the libraries on a high-throughput platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify positions where there is a significant pile-up of sequencing reads in the CMC-treated sample compared to the mock-treated control. These positions are candidate this compound sites.

-

Conclusion and Future Directions

The enzymatic formation of this compound remains a largely unexplored frontier in molecular biology. While the existence of an enzyme capable of synthesizing deoxypseudouridylic acid was reported decades ago, the identity of this enzyme and the prevalence of this pathway in nature are unknown. The extensive knowledge of RNA pseudouridine synthases provides a solid foundation for future investigations into a potential DNA-modifying counterpart.

The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to:

-

Systematically screen for this compound synthase activity in various organisms.

-

Isolate and characterize the enzyme(s) responsible for this activity.

-

Elucidate the metabolic pathway and its regulation.

-

Investigate the potential biological functions of this compound in DNA.

The discovery and characterization of a this compound synthase would not only fill a significant gap in our understanding of nucleic acid metabolism but could also open new avenues for the development of novel therapeutics and biotechnological tools. The journey to unraveling the enzymatic secrets of this compound promises to be a challenging but rewarding endeavor for the scientific community.

References

- 1. Assaying the Molecular Determinants and Kinetics of RNA Pseudouridylation by H/ACA snoRNPs and Stand-Alone Pseudouridine Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pre-steady-state kinetic analysis of the three Escherichia coli pseudouridine synthases TruB, TruA, and RluA reveals uniformly slow catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 6. Pseudouridine site assignment by high-throughput in vitro RNA pseudouridylation and sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Deoxypseudouridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Modified Nucleoside Deoxypseudouridine, Detailing its Physicochemical Properties, Synthesis, Biological Significance, and Therapeutic Potential.

Introduction

This compound (dΨ) is a naturally occurring modified nucleoside, a C-glycosidic isomer of deoxyuridine. Unlike the canonical nucleosides where the base is linked to the deoxyribose sugar via a C-N bond, this compound features a more stable C-C bond between C5 of the uracil base and C1' of the deoxyribose sugar. This unique structural feature imparts distinct chemical and biological properties, making it a molecule of significant interest in various fields of biomedical research, including drug development and diagnostics. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, synthesis methodologies, biological roles, and potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₅ | N/A |

| Molecular Weight | 244.20 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| 1H NMR (D₂O) | See detailed spectrum data below | N/A |

| 13C NMR (D₂O) | See detailed spectrum data below | N/A |

| Mass Spectrometry | See detailed spectrum data below | N/A |

Spectroscopic Data:

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be listed here if available in the search results.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Specific chemical shifts (δ) in ppm would be listed here if available in the search results.

-

Mass Spectrometry (MS): Key fragmentation patterns and m/z values would be detailed here if available in the search results.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity, and the need for specific modifications.

Chemical Synthesis

Chemical synthesis provides a versatile route to this compound and its analogs. A general workflow for the chemical synthesis of a modified nucleoside like this compound is outlined below.

The Metabolic Pathway of Deoxypseudouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypseudouridine (dΨ), a C-nucleoside analogue of deoxyuridine, is a modified deoxynucleoside with potential implications in various biological processes and therapeutic applications. Unlike its canonical counterpart, deoxyuridine, the metabolic fate of this compound is not well-characterized. This technical guide consolidates the current understanding, proposes a hypothetical metabolic pathway based on the known metabolism of structurally related compounds, and provides detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in nucleoside metabolism, drug development, and molecular biology.

Introduction

This compound is the deoxyribose counterpart of pseudouridine (Ψ), the most abundant modified ribonucleoside in non-coding RNAs. The defining feature of pseudouridine and this compound is the C-C glycosidic bond between C1' of the sugar and C5 of the uracil base, in contrast to the N1-C1' bond in canonical pyrimidine nucleosides. This structural difference confers unique properties, including increased conformational rigidity and resistance to enzymatic cleavage by standard glycosylases.

While the metabolism of pseudouridine has been partially elucidated in some organisms, involving phosphorylation and subsequent degradation, the metabolic pathway of this compound remains largely unexplored. Understanding how cells process dΨ is crucial for several reasons:

-

Drug Development: Modified nucleosides are a cornerstone of antiviral and anticancer therapies. Elucidating the metabolic activation (anabolism) and degradation (catabolism) of dΨ is essential for the rational design of dΨ-based therapeutics.

-

Biomarker Discovery: Endogenously produced modified nucleosides can serve as biomarkers for various diseases. Investigating the presence and concentration of dΨ and its metabolites could unveil novel diagnostic or prognostic markers.

-

Molecular Biology Tool: The synthesis and enzymatic incorporation of this compound triphosphate (dΨTP) into DNA have been demonstrated, opening avenues for its use as a probe in molecular biology and biotechnology.[1][2][3]

This guide will delineate the proposed anabolic and catabolic pathways of this compound, present quantitative data for related substrates, detail experimental methodologies for studying its metabolism, and provide visual representations of the key pathways and workflows.

Proposed Metabolic Pathway of this compound

Direct experimental evidence for the complete metabolic pathway of this compound is currently lacking in the scientific literature. The following pathway is a hypothetical model based on the well-established metabolic routes of structurally similar nucleosides, namely deoxyuridine and pseudouridine, and the known substrate specificities of the enzymes involved in pyrimidine nucleoside metabolism.

Anabolism: The Salvage Pathway

It is proposed that this compound, upon entering the cell, is primarily metabolized through the nucleoside salvage pathway. This pathway involves the phosphorylation of the deoxynucleoside to its corresponding monophosphate, which can then be further phosphorylated to the di- and triphosphate forms.

-

Phosphorylation to this compound Monophosphate (dΨMP): The initial and rate-limiting step is the phosphorylation of this compound. Deoxynucleoside kinases are the primary candidates for this reaction.[4] Human cells possess four deoxynucleoside kinases with overlapping substrate specificities.[5][6]

-

Thymidine Kinase 1 (TK1): A cytosolic enzyme primarily active during the S-phase of the cell cycle. It phosphorylates thymidine and deoxyuridine.[7] Given its tolerance for modifications at the 5-position of the pyrimidine ring, TK1 is a strong candidate for phosphorylating dΨ.

-

Thymidine Kinase 2 (TK2): A mitochondrial enzyme that phosphorylates thymidine and deoxycytidine. TK2 is known to phosphorylate a wide range of pyrimidine nucleoside analogues.[8][9]

-

Deoxycytidine Kinase (dCK): This kinase has a broader substrate specificity, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine, as well as numerous nucleoside analogues.[10][11] Its flexibility makes it another potential candidate for dΨ phosphorylation.

-

-

Phosphorylation to this compound Diphosphate (dΨDP): dΨMP is likely a substrate for nucleoside monophosphate kinases (NMPKs), such as thymidylate kinase (TMPK), which catalyze the phosphorylation of dTMP to dTDP.

-

Phosphorylation to this compound Triphosphate (dΨTP): The final phosphorylation step is catalyzed by nucleoside diphosphate kinases (NDPKs), which are generally non-specific and convert a broad range of nucleoside diphosphates to their corresponding triphosphates.

The resulting dΨTP can then potentially be incorporated into DNA by DNA polymerases, as has been demonstrated in vitro.[1]

Catabolism: Phosphorolytic Cleavage

The degradation of this compound is hypothesized to proceed via phosphorolysis, a reaction catalyzed by nucleoside phosphorylases. This is the primary catabolic route for deoxyuridine.

-

Cleavage to Uracil and 2-Deoxy-α-D-ribose 1-phosphate:

-

Thymidine Phosphorylase (TP): This enzyme catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases and 2-deoxy-α-D-ribose 1-phosphate.[12] The substrate specificity of TP allows for modifications at the 5-position of the uracil ring, making it a highly probable candidate for the catabolism of this compound.[13]

-

Uridine Phosphorylase (UP): While its primary substrates are ribonucleosides, some uridine phosphorylases can also act on deoxynucleosides.[14][15] The substrate specificity can vary between species.[16]

-

The products of this reaction, uracil and 2-deoxy-α-D-ribose 1-phosphate, would then enter their respective metabolic pathways.

Quantitative Data

Direct kinetic data for the enzymatic reactions involving this compound are not available. The following tables summarize the kinetic parameters for the key enzymes with their natural substrates and relevant analogues. This information provides a basis for estimating the potential efficiency of this compound metabolism.

Table 1: Kinetic Parameters of Candidate Anabolic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |

| Thymidine Kinase 1 (TK1) | Thymidine | 0.5 | - | Human | [17] |

| Deoxyuridine | 9 | - | Human | [17] | |

| 5-Fluorodeoxyuridine | 2.2 | - | Human | [17] | |

| 3'-Azido-3'-deoxythymidine (AZT) | 0.6 | - | Human | [17] | |

| Thymidine Kinase 2 (TK2) | Thymidine | Exhibits negative cooperativity | - | Human | [9] |

| Deoxycytidine | Follows Michaelis-Menten | - | Human | [9] | |

| 3'-Azido-3'-deoxythymidine (AZT) | Exhibits negative cooperativity | Very poor substrate | Human | [17] | |

| Deoxycytidine Kinase (dCK) | Deoxycytidine | - | - | Human | [11] |

| Deoxyadenosine | - | - | Human | [11] | |

| Deoxyguanosine | - | - | Human | [11] |

Table 2: Kinetic Parameters of Candidate Catabolic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |

| Thymidine Phosphorylase (TP) | Thymidine | 320 | 73 U/mg | Halomonas elongata | [12] |

| Deoxyuridine | - | - | Human | [16] | |

| Uridine Phosphorylase (UP) | Uridine | - | - | Streptococcus pyogenes | [14] |

| Deoxyuridine | Higher activity than Uridine | - | Streptococcus pyogenes | [14] | |

| Thymidine | Lower activity than Uridine | - | Streptococcus pyogenes | [14] |

Experimental Protocols

The investigation of the metabolic pathway of this compound requires sensitive and specific analytical methods to identify and quantify the parent compound and its potential metabolites in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the method of choice for this purpose.

In Vitro Enzyme Assays

Objective: To determine if this compound is a substrate for candidate kinases and phosphorylases and to determine the kinetic parameters.

Protocol for Kinase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

10 mM MgCl2

-

5 mM ATP

-

Varying concentrations of this compound (e.g., 0.1 µM to 1 mM)

-

Purified recombinant enzyme (e.g., TK1, TK2, or dCK)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or perchloric acid.

-

Sample Preparation: Centrifuge the terminated reaction to precipitate the protein. Neutralize the supernatant if acid was used.

-

Analysis: Analyze the supernatant by HPLC-MS/MS to detect and quantify the formation of dΨMP.

Protocol for Phosphorylase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

Varying concentrations of this compound (e.g., 1 µM to 5 mM)

-

Purified recombinant enzyme (e.g., TP or UP)

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Analysis: Monitor the reaction in real-time using a spectrophotometer by observing the change in absorbance at a specific wavelength that distinguishes the substrate from the product (uracil). Alternatively, take time-point samples, terminate the reaction, and analyze by HPLC-UV or HPLC-MS/MS.

Cell Culture Metabolism Studies

Objective: To investigate the uptake and metabolism of this compound in cultured cells.

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines, primary cells) and grow to logarithmic phase.

-

Treatment: Add this compound to the cell culture medium at various concentrations and for different time points.

-

Harvesting:

-

Extracellular Metabolites: Collect the cell culture medium.

-

Intracellular Metabolites: Wash the cells with cold phosphate-buffered saline, then lyse the cells using a suitable extraction method (e.g., methanol/water or trichloroacetic acid).

-

-

Sample Preparation: Process the medium and cell lysates to remove proteins and other interfering substances.

-

Analysis: Analyze the samples by HPLC-MS/MS to identify and quantify this compound and its potential metabolites (dΨMP, dΨDP, dΨTP, uracil).

Analytical Methods

HPLC Separation of this compound and its Metabolites:

-

Column: A reversed-phase C18 column is suitable for separating nucleosides and their phosphorylated forms.

-

Mobile Phase: A gradient elution using an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.

-

Detection:

-

UV Detection: this compound and its metabolites can be detected by their UV absorbance, typically around 260-280 nm.

-

Mass Spectrometry (MS) Detection: Electrospray ionization (ESI) in negative mode is highly sensitive for detecting nucleosides and their phosphorylated metabolites. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced specificity.[18][19]

-